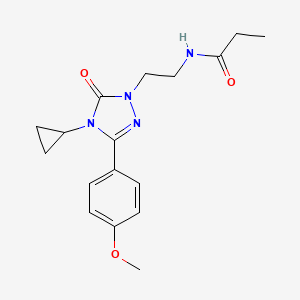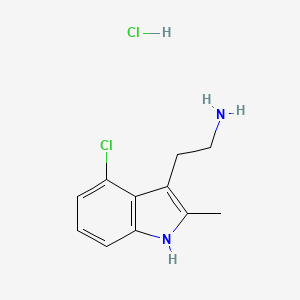
2-(4-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride” is a derivative of indole . Indole is an important heterocyclic system that provides the skeleton to many bioactive aromatic compounds . The molecular structures of all indole derivatives contain an indole ring, joined to an amino (NH2) group via an ethyl (−CH2–CH2−) sidechain .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest among researchers . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation has been described . The process involves the formation of N–H ketimine species followed by a Cu (OAc)2-catalyzed reaction to form the N–N bond .
Molecular Structure Analysis
The molecular structure of indole derivatives, including “2-(4-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride”, contains an indole ring, joined to an amino (NH2) group via an ethyl (−CH2–CH2−) sidechain . In substituted tryptamines, the indole ring, sidechain, and/or amino group are modified by substituting another group for one of the hydrogen (H) atoms .
Chemical Reactions Analysis
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has led to interest in synthesizing a variety of indole derivatives for screening different pharmacological activities .
Physical And Chemical Properties Analysis
Indole derivatives are physically crystalline and colorless in nature with specific odors . They are aromatic due to the presence of 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Applications De Recherche Scientifique
Cancer Treatment
Indole derivatives, such as the compound , have been found to be biologically active and have been used in the treatment of cancer cells . They have shown various biologically vital properties, which makes them a promising area of research in cancer treatment .
Antimicrobial Applications
Indole derivatives have also shown potential in combating various types of microbes . This makes them a valuable resource in the development of new antimicrobial drugs .
Treatment of Various Disorders
The compound has been used in the treatment of different types of disorders in the human body . This broad application makes it a versatile compound in medical research .
Synthesis of Alkaloids
Indole derivatives are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and are important types of molecules in natural products .
Skeletal Editing of Organic Molecules
The compound EN300-7463419 has been used in the “skeletal editing” of organic molecules by nitrogen atom deletion . This method was developed by Prof. Levin and co-workers from the University of Chicago .
Antiviral Applications
Indole derivatives have shown potential as antiviral agents . They have been used in the development of drugs to combat various viruses .
Anti-inflammatory Applications
Indole derivatives have shown anti-inflammatory properties . This makes them a potential resource in the development of new anti-inflammatory drugs .
Antioxidant Applications
Indole derivatives have also shown antioxidant properties . This makes them a potential resource in the development of new antioxidant drugs .
Mécanisme D'action
Target of Action
The primary target of 2-(4-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride, also known as EN300-7463419, is the NMDA receptor . This receptor plays a crucial role in the central nervous system, particularly in processes such as learning and memory.
Mode of Action
EN300-7463419 interacts with its target, the NMDA receptor, in a voltage-dependent manner . This means that the compound’s interaction with the receptor is influenced by the electrical potential across the cell membrane. The exact nature of this interaction and the resulting changes are currently under investigation.
Propriétés
IUPAC Name |
2-(4-chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2.ClH/c1-7-8(5-6-13)11-9(12)3-2-4-10(11)14-7;/h2-4,14H,5-6,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUWDAIZTNYPLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC=C2Cl)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

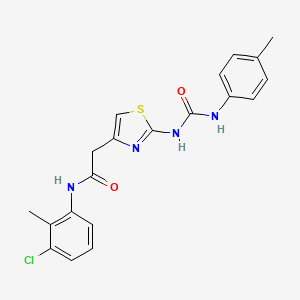
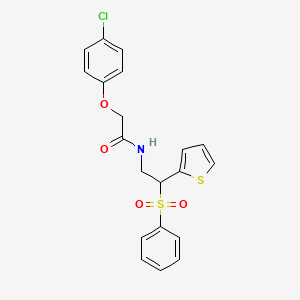

![11-[(Tetrahydrofuran-2-ylmethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2802568.png)
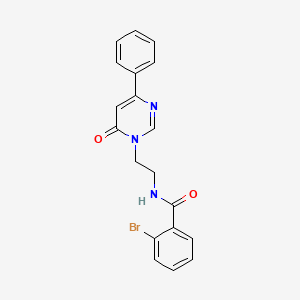
![[(1E,3E,5E,7E)-4,5,8-tris(hydroxymethyl)cycloocta-1,3,5,7-tetraen-1-yl]methanol](/img/structure/B2802571.png)

![2,6-dichloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2802576.png)


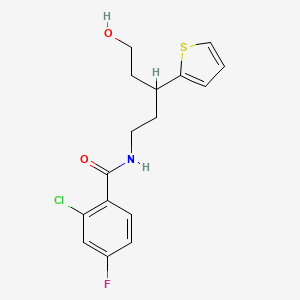
![2-(Furan-2-yl)-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2802583.png)
